Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate
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Overview
Description
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.259. The purity is usually 95%.
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Scientific Research Applications
Chiral Intermediate Synthesis Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate serves as a crucial chiral intermediate in pharmaceutical synthesis, notably in the production of sitagliptin, a medication used for the treatment of type 2 diabetes. A notable method of synthesis involves the selective methylation of L-aspartic acid, followed by Boc-protection, acylation, reduction, and oxidation processes, highlighting its importance in generating chiral compounds with high specificity (Zhang Xingxian, 2012).
Continuous Photo Flow Chemistry The compound has been utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives through continuous photo flow chemistry. This approach is essential for preparing biologically active compounds and materials science applications, indicating its versatility in synthesizing labeled compounds for various scientific studies (T. Yamashita, H. Nishikawa, T. Kawamoto, 2019).
Spirocyclopropanation Research has also demonstrated its application in spirocyclopropanation, creating analogues of iprodione, a fungicide. The methodology involves transforming Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate into various analogues through a series of chemical reactions, showcasing its role in developing new agrochemicals (Farina Brackmann, M. Es-Sayed, A. Meijere, 2005).
Synthesis of Deaza-Analogues Additionally, it has been used in the synthesis of deaza-analogues of marine alkaloids, like topsentin. These compounds, obtained via one-pot reactions, are evaluated for their anticancer properties, indicating the compound's relevance in medicinal chemistry and drug development (A. Carbone et al., 2013).
Directed Hydrogenation The compound is also involved in directed hydrogenation processes, leading to the synthesis of derivatives with specific stereochemistry. This highlights its role in creating compounds with precise molecular configurations, crucial for the development of pharmaceuticals and other biologically active substances (Mark E. B. Smith et al., 2001).
Safety and Hazards
Future Directions
The incorporation of dehydroamino acid or fragments of oxazole into peptide chains can lead to distorted three-dimensional structures and enable the introduction of non-typical side-chain substituents . Such compounds could be building blocks for obtaining novel foldamers and/or artificial enzymes . Therefore, “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate” and similar compounds have potential applications in the development of novel biomolecules.
Mechanism of Action
Target of Action
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound that primarily targets amino groups in organic compounds . The tert-butoxycarbonyl (Boc) group in the compound is a classical masking functionality employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through a process known as deprotection. The Boc group in this compound can be removed under certain conditions, revealing the amino group that was previously protected . This process is crucial in synthetic organic transformations, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various organic compounds. By protecting and deprotecting amino groups, it influences the formation of bonds and the overall structure of the resulting compounds .
Result of Action
The primary result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows for the formation of desired bonds and the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s deprotection process takes place under room temperature conditions . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can also affect its action .
Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGIAWSKKIAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.